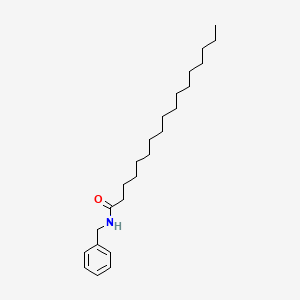

N-Benzylheptadecanamide

Description

Properties

IUPAC Name |

N-benzylheptadecanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24(26)25-22-23-19-16-15-17-20-23/h15-17,19-20H,2-14,18,21-22H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMOVOLEJFMGEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Benzylheptadecanamide: Chemical Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylheptadecanamide is a naturally occurring N-benzylamide found in the plant Lepidium meyenii (Maca). As a member of the macamide class of compounds, it is gaining interest within the scientific community for its potential therapeutic properties, particularly in the realm of neuroprotection. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, predicted spectral characteristics, detailed experimental protocols for its synthesis and isolation, and an exploration of its potential biological activities and mechanisms of action.

Chemical and Physical Properties

This compound is a long-chain fatty acid amide characterized by a heptadecanoyl group attached to a benzylamine moiety. While extensive experimental data for this specific macamide is not widely available, its fundamental properties have been established.

| Property | Value | Source |

| Molecular Formula | C₂₄H₄₁NO | [1][2][3][4] |

| Molecular Weight | 359.59 g/mol | [1][2] |

| CAS Number | 883715-19-3 | [1][2][3][4] |

| Appearance | Predicted: White to off-white solid | General knowledge of similar amides |

| Melting Point | Not experimentally determined. Predicted to be in the range of other long-chain N-benzyl amides. | N/A |

| Boiling Point | Not experimentally determined. Predicted to be high due to molecular weight and amide functionality. | N/A |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO).[2] Predicted to be soluble in other organic solvents like ethanol, methanol, and dichloromethane, and poorly soluble in water due to its long alkyl chain. | General chemical principles |

Spectroscopic Characteristics

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 7.20 - 7.40 | m | 5H, Aromatic protons of the benzyl group |

| ~ 5.80 - 6.20 | br s | 1H, Amide N-H proton |

| ~ 4.40 | d | 2H, -CH₂- protons of the benzyl group |

| ~ 2.20 | t | 2H, α-CH₂- protons of the heptadecanoyl chain |

| ~ 1.60 | quint | 2H, β-CH₂- protons of the heptadecanoyl chain |

| ~ 1.20 - 1.40 | m | 26H, Methylene protons of the heptadecanoyl chain |

| ~ 0.88 | t | 3H, Terminal -CH₃ protons of the heptadecanoyl chain |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 173 | Amide carbonyl carbon (C=O) |

| ~ 138 | Quaternary aromatic carbon of the benzyl group |

| ~ 128.7 | ortho-Aromatic carbons of the benzyl group |

| ~ 128.0 | meta-Aromatic carbons of the benzyl group |

| ~ 127.5 | para-Aromatic carbon of the benzyl group |

| ~ 44 | -CH₂- carbon of the benzyl group |

| ~ 37 | α-CH₂- carbon of the heptadecanoyl chain |

| ~ 32 - 22 | Methylene carbons of the heptadecanoyl chain |

| ~ 14 | Terminal -CH₃ carbon of the heptadecanoyl chain |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, broad | N-H stretching vibration of the secondary amide |

| ~ 3060, 3030 | Medium | Aromatic C-H stretching vibrations |

| ~ 2920, 2850 | Strong | Aliphatic C-H stretching vibrations |

| ~ 1640 | Strong | Amide I band (C=O stretching vibration) |

| ~ 1550 | Strong | Amide II band (N-H bending and C-N stretching vibrations) |

| ~ 1450 | Medium | CH₂ scissoring vibration |

| ~ 700, 750 | Strong | Aromatic C-H out-of-plane bending vibrations |

Mass Spectrometry (MS) (Predicted)

| m/z | Interpretation |

| 359 | [M]⁺, Molecular ion peak |

| 268 | [M - C₇H₇]⁺, Loss of the benzyl group |

| 106 | [C₇H₈N]⁺, Benzylamine fragment |

| 91 | [C₇H₇]⁺, Tropylium ion (rearrangement of the benzyl cation) |

Experimental Protocols

The following protocols are adapted from established methods for the synthesis and isolation of similar N-benzyl amides and macamides.

Synthesis of this compound

This protocol is based on the Schotten-Baumann reaction, a common method for amide synthesis from an acid chloride and an amine.

Materials:

-

Heptadecanoyl chloride

-

Benzylamine

-

Dichloromethane (DCM)

-

10% Sodium hydroxide (NaOH) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve heptadecanoyl chloride (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve benzylamine (1.1 eq) in DCM.

-

Slowly add the benzylamine solution to the heptadecanoyl chloride solution dropwise with constant stirring.

-

After the addition is complete, add 10% NaOH solution (2.0 eq) and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient.

Isolation of this compound from Lepidium meyenii

This protocol is adapted from methods for the extraction and purification of macamides from Maca.[5]

Materials:

-

Dried and powdered Lepidium meyenii roots

-

Petroleum ether

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system with a C18 column

-

Acetonitrile

-

Water

Procedure:

-

Macerate the dried and powdered Lepidium meyenii roots in petroleum ether at room temperature for 24 hours with constant agitation.

-

Filter the mixture and collect the petroleum ether extract.

-

Concentrate the extract under reduced pressure using a rotary evaporator to yield a crude lipid extract.

-

Dissolve the crude extract in a suitable solvent (e.g., acetonitrile).

-

Purify the crude extract using preparative HPLC on a C18 column with a mobile phase gradient of acetonitrile and water to isolate this compound.

-

Collect the fractions corresponding to the peak of this compound and concentrate to obtain the purified compound.

Biological Activity and Mechanism of Action

This compound, as a macamide, is presumed to share the neuroprotective properties attributed to this class of compounds.[6] The primary proposed mechanism of action involves the modulation of the endocannabinoid system through the inhibition of fatty acid amide hydrolase (FAAH).[7][8][9][10][11]

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound can increase the endogenous levels of anandamide.[7][8][9][10][11] This leads to enhanced activation of cannabinoid receptors, particularly the CB1 receptor, which is abundant in the central nervous system.[6][12] This increased cannabinoid signaling is associated with neuroprotective, analgesic, and anxiolytic effects.

Neuroprotective Signaling Pathways

The neuroprotective effects of macamides are likely mediated by downstream signaling cascades following cannabinoid receptor activation. One such implicated pathway is the Akt signaling pathway, a key regulator of cell survival and apoptosis.[13][14] Activation of the Akt pathway can lead to the phosphorylation and inactivation of pro-apoptotic proteins and the enhancement of cell survival mechanisms. Additionally, some studies suggest that macamides may exert their neuroprotective effects by activating the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response, and by modulating the gut microbiota.[15]

Conclusion

This compound represents a promising lead compound for the development of novel therapeutics, particularly for neurodegenerative diseases. Its role as a potential FAAH inhibitor and its association with pro-survival signaling pathways warrant further investigation. The experimental protocols outlined in this guide provide a foundation for the synthesis and isolation of this compound for research purposes. Future studies should focus on obtaining precise physical and spectral data, elucidating the specific signaling cascades it modulates, and evaluating its efficacy and safety in preclinical models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-benzyl-heptadecanamide Supplier | CAS 883715-19-3 | AOBIOUS [aobious.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound - CAS - 883715-19-3 | Axios Research [axios-research.com]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

- 6. Protective effects of macamides from Lepidium meyenii Walp. against corticosterone-induced neurotoxicity in PC12 cells - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03268A [pubs.rsc.org]

- 7. Macamides and their synthetic analogs: evaluation of in vitro FAAH inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jeffreydachmd.com [jeffreydachmd.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective activity of macamides on manganese-induced mitochondrial disruption in U-87 MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Neuroprotection of N-benzyl Eicosapentaenamide in Neonatal Mice Following Hypoxic-Ischemic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotection of macamide in a mouse model of Alzheimer's disease involves Nrf2 signaling pathway and gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of N-Benzylheptadecanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for N-Benzylheptadecanamide, a long-chain fatty acid amide. The document details established methodologies, including direct amidation and coupling agent-mediated synthesis, providing comprehensive experimental protocols. All quantitative data is summarized for comparative analysis, and key processes are visualized through logical diagrams.

Introduction

This compound is a derivative of heptadecanoic acid, a 17-carbon saturated fatty acid. As a member of the N-acyl amide family, it holds potential interest in various research fields, including pharmacology and materials science, due to the diverse biological activities and physical properties associated with this class of compounds. The efficient and reliable synthesis of this compound is crucial for its further investigation and application. This guide outlines two principal pathways for its preparation: direct thermal amidation and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) mediated coupling.

Synthesis Pathways

Two primary pathways for the synthesis of this compound are presented below. Each method offers distinct advantages regarding reaction conditions, yield, and purity of the final product.

Pathway 1: Direct Thermal Amidation

Direct thermal amidation involves the condensation reaction between heptadecanoic acid and benzylamine at elevated temperatures. This method is straightforward and avoids the use of potentially toxic or expensive coupling agents. The reaction proceeds by the removal of water, driving the equilibrium towards the formation of the amide bond.

Diagram of Direct Thermal Amidation Pathway

Caption: Logical workflow for the direct thermal amidation of heptadecanoic acid and benzylamine.

Pathway 2: EDC-Mediated Amide Coupling

This pathway utilizes a coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an activator such as 1-Hydroxybenzotriazole (HOBt), to facilitate the formation of the amide bond at room temperature. This method is generally milder than direct thermal amidation and can lead to higher yields and purity, minimizing the formation of byproducts.

Diagram of EDC-Mediated Coupling Pathway

Caption: Workflow for the EDC-mediated synthesis of this compound.

Experimental Protocols

Detailed experimental procedures for the two primary synthesis pathways are provided below.

Protocol for Direct Thermal Amidation

Materials:

-

Heptadecanoic acid

-

Benzylamine

-

Toluene (or other suitable high-boiling solvent)

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add heptadecanoic acid (1 equivalent).

-

Dissolve the heptadecanoic acid in a minimal amount of toluene.

-

Add benzylamine (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (typically 160-180°C) and monitor the collection of water in the Dean-Stark trap.

-

Continue heating until no more water is collected, indicating the completion of the reaction (typically 4-8 hours).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Protocol for EDC-Mediated Amide Coupling

Materials:

-

Heptadecanoic acid

-

Benzylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve heptadecanoic acid (1 equivalent) in anhydrous DCM or DMF.

-

Add HOBt (1.2 equivalents) and EDC-HCl (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Add benzylamine (1.1 equivalents) to the reaction mixture.

-

Add DIPEA (2.5 equivalents) dropwise to the stirring solution.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound via the described pathways.

Table 1: Reaction Conditions and Yields

| Parameter | Direct Thermal Amidation | EDC-Mediated Coupling |

| Reaction Temperature | 160-180 °C | Room Temperature |

| Reaction Time | 4 - 8 hours | 12 - 24 hours |

| Typical Solvents | Toluene, Xylene | DCM, DMF |

| Coupling Agents | None | EDC-HCl, HOBt |

| Base | None | DIPEA, Et3N |

| Expected Yield | 60-80% | 80-95% |

Table 2: Characterization Data for this compound

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| Molecular Formula | C24H41NO |

| Molecular Weight | 359.60 g/mol |

| ¹H NMR (CDCl₃, δ) | ~7.20-7.40 (m, 5H, Ar-H), ~6.0 (br s, 1H, NH), ~4.45 (d, 2H, CH₂-Ph), ~2.20 (t, 2H, CO-CH₂), ~1.65 (m, 2H, CO-CH₂-CH₂), ~1.25 (s, 26H, -(CH₂)₁₃-), ~0.88 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃, δ) | ~173.0 (C=O), ~138.5 (Ar-C), ~128.8 (Ar-CH), ~127.8 (Ar-CH), ~127.5 (Ar-CH), ~43.8 (CH₂-Ph), ~36.9 (CO-CH₂), ~29.7-29.3 (-(CH₂)₁₃-), ~25.8 (CO-CH₂-CH₂), ~22.8 (CH₂-CH₃), ~14.2 (CH₃) |

| Mass Spec (ESI-MS) | m/z: 360.3 [M+H]⁺, 382.3 [M+Na]⁺ |

| FTIR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3030 (Ar C-H stretch), ~2920, 2850 (Aliphatic C-H stretch), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) |

Purification and Characterization Workflow

Diagram of Post-Synthesis Workflow

Caption: General workflow for the purification and characterization of this compound.

Conclusion

This technical guide provides two robust and reproducible pathways for the synthesis of this compound. The direct thermal amidation method offers a simpler, reagent-minimalist approach, while the EDC-mediated coupling provides a milder alternative with potentially higher yields and purity. The choice of method will depend on the specific requirements of the research, including scale, desired purity, and available resources. The provided experimental protocols and characterization data serve as a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis.

An In-depth Technical Guide on the Potential Mechanism of Action of N-Benzylheptadecanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylheptadecanamide, a member of the N-benzylamide class of lipids known as macamides, is a bioactive constituent of Lepidium meyenii (Maca). Emerging evidence suggests that the primary mechanism of action for this compound and related macamides is the inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound can potentiate endocannabinoid signaling, leading to a range of physiological effects, including neuroprotection and anti-inflammatory responses. This technical guide provides a comprehensive overview of the potential mechanisms of action of this compound, focusing on FAAH inhibition. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound belongs to a class of secondary metabolites called macamides, which are found in the hypocotyls of the Peruvian plant Lepidium meyenii, commonly known as Maca. These compounds are characterized by a benzylamine moiety linked to a long-chain fatty acid via an amide bond. The unique structure of macamides has drawn interest for their potential therapeutic properties, including neuroprotective, anti-fatigue, and fertility-enhancing effects. The lipophilic nature of this compound allows it to cross cellular membranes and interact with intracellular targets, a key feature for its biological activity.

Primary Potential Mechanism of Action: Fatty Acid Amide Hydrolase (FAAH) Inhibition

The most compelling evidence for the mechanism of action of this compound and other macamides points towards the inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase that plays a crucial role in the endocannabinoid system by catalyzing the hydrolysis of N-arachidonoylethanolamine (anandamide, AEA) and other fatty acid amides.[1] Inhibition of FAAH leads to an accumulation of endogenous anandamide, thereby enhancing its signaling through cannabinoid receptors (CB1 and CB2) and other targets.[1]

The Endocannabinoid System and FAAH

The endocannabinoid system is a ubiquitous signaling system involved in regulating a wide array of physiological processes, including pain, mood, appetite, and memory. Anandamide, a key endocannabinoid, exerts its effects by activating cannabinoid receptors. The termination of anandamide signaling is primarily mediated by its enzymatic degradation by FAAH. Therefore, inhibitors of FAAH are of significant therapeutic interest as they can elevate endocannabinoid levels in a targeted and sustained manner, potentially offering therapeutic benefits without the psychoactive side effects associated with direct CB1 receptor agonists.[1]

Evidence for Macamide-Mediated FAAH Inhibition

Studies have demonstrated that extracts of Maca rich in macamides exhibit inhibitory activity against FAAH. Furthermore, synthetic macamides have been evaluated for their ability to inhibit human FAAH, providing direct evidence for this mechanism. The inhibitory potency of macamides appears to be influenced by the structure of the fatty acid chain, with unsaturated fatty acids generally showing greater activity.[2][3]

Quantitative Data on FAAH Inhibition by Macamides

The following table summarizes the 50% inhibitory concentrations (IC50) of various N-benzylamides against FAAH. While data for this compound is not specifically available, the data for structurally related compounds provide a strong indication of its potential activity.

| Compound | Fatty Acid Moiety | IC50 (µM) | Reference |

| N-Benzyl-oleamide | Oleic Acid | 7.9 - 17 | [2][4] |

| N-Benzyl-linoleamide | Linoleic Acid | 7.2 - 10 | [2][4] |

| N-Benzyl-linolenamide | Linolenic Acid | 8.5 - 10 | [2][4] |

| N-Benzyl-stearamide | Stearic Acid | 43.7 | [2] |

| Maca Pentane Extract | - | 7.51 (µg/mL) | [5] |

Signaling Pathway of FAAH Inhibition

The following diagram illustrates the proposed signaling pathway for this compound through the inhibition of FAAH.

This compound inhibits FAAH, increasing anandamide levels.

Experimental Protocols for FAAH Inhibition Assay

The following provides a detailed methodology for a common in vitro fluorescence-based assay to determine the FAAH inhibitory activity of compounds like this compound.

Principle

This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate, such as AMC-arachidonoyl amide. Cleavage of this substrate by FAAH releases the fluorescent product 7-amino-4-methylcoumarin (AMC), which can be quantified using a fluorescence plate reader.[6] The inhibitory potential of a test compound is determined by its ability to reduce the rate of AMC formation.

Materials

-

Human recombinant FAAH enzyme

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[6]

-

FAAH Substrate: AMC-arachidonoyl amide

-

Test Compound: this compound

-

Positive Control: A known FAAH inhibitor (e.g., URB597)

-

96-well black microplates

-

Fluorescence plate reader with excitation at 340-360 nm and emission at 450-465 nm[6]

-

Incubator at 37°C

Assay Protocol

-

Prepare Reagents:

-

Dilute the FAAH enzyme to the desired concentration in cold FAAH Assay Buffer.

-

Prepare a stock solution of this compound and the positive control in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound and positive control in FAAH Assay Buffer.

-

Dilute the FAAH substrate in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add diluted FAAH enzyme and the test compound at various concentrations.

-

Positive Control Wells: Add diluted FAAH enzyme and the positive control at various concentrations.

-

100% Activity Wells: Add diluted FAAH enzyme and vehicle (solvent used for the test compound).

-

Background Wells: Add FAAH Assay Buffer and vehicle (no enzyme).

-

-

Pre-incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the FAAH substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time (kinetic read) or incubate for a fixed period (e.g., 30 minutes) and then measure the endpoint fluorescence (endpoint read).[6]

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the fluorescence-based FAAH inhibition assay.

Workflow for a fluorescence-based FAAH inhibition assay.

Secondary Potential Mechanism of Action: Modulation of TRPV1

While FAAH inhibition is the most strongly supported mechanism, the structural similarity of this compound to other long-chain N-acyl amides suggests a potential interaction with Transient Receptor Potential Vanilloid 1 (TRPV1) channels.

TRPV1 and Endogenous Ligands

TRPV1 is a non-selective cation channel known for its role in pain perception and inflammation.[7] It is activated by various stimuli, including heat, low pH, and capsaicin. Several endogenous lipids, including anandamide and other N-acyl amides, have been identified as TRPV1 agonists.[7][8]

Plausible Interaction of this compound with TRPV1

Given that other long-chain unsaturated acyl amides can activate TRPV1, it is plausible that this compound could also modulate the activity of this channel.[8] This interaction could contribute to the overall pharmacological profile of the compound, particularly in the context of pain and inflammation. Further research is needed to directly investigate the effect of this compound on TRPV1 channels.

Other Hypothetical Mechanisms and Future Directions

The broad biological activities attributed to Maca and its constituents suggest that compounds like this compound may have multiple cellular targets.

-

Tubulin Polymerization: Some N-benzylbenzamide derivatives have been shown to inhibit tubulin polymerization, a mechanism relevant to cancer chemotherapy.[9] While the fatty acid chain of this compound differs significantly from the benzoyl group in these reported inhibitors, this remains a speculative area for future investigation.

-

Synergistic Effects: The overall biological effects of Maca extracts are likely due to the synergistic interactions of multiple bioactive compounds. This compound may act in concert with other macamides, macaenes, and glucosinolates to produce the observed therapeutic effects.

Future research should focus on:

-

Directly determining the IC50 of this compound on FAAH.

-

Investigating the binding mode of this compound to FAAH through structural biology studies.

-

Evaluating the effects of this compound on TRPV1 and other relevant ion channels.

-

Conducting in vivo studies to correlate FAAH inhibition by this compound with specific physiological outcomes.

Conclusion

The current body of scientific evidence strongly suggests that the primary mechanism of action for this compound is the inhibition of Fatty Acid Amide Hydrolase. This leads to an enhancement of endocannabinoid signaling, which can account for many of the reported neuroprotective and anti-inflammatory effects of Maca. While other potential mechanisms, such as the modulation of TRPV1 channels, warrant further investigation, FAAH inhibition remains the most well-supported hypothesis. The data and protocols presented in this guide provide a framework for researchers to further explore the therapeutic potential of this compound and other macamides.

References

- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Macamides and their synthetic analogs: evaluation of in vitro FAAH inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jeffreydachmd.com [jeffreydachmd.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Benzylheptadecanamide: A Comprehensive Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylheptadecanamide is a member of the macamide class of secondary metabolites, primarily identified in the hypocotyls of Lepidium meyenii, commonly known as Maca. Macamides are characterized as N-benzylamides of long-chain fatty acids and are considered key bioactive components of this plant. While extensive research has been conducted on the various health benefits of Maca, specific biological activities and quantitative data for individual macamides, including this compound, are areas of ongoing investigation. This technical guide synthesizes the current knowledge on the biological activities of this compound and related macamides, providing available quantitative data, experimental methodologies, and visual representations of associated pathways and workflows.

Known Biological Activities

Direct research exclusively focused on the biological activities of this compound is limited. However, studies on the broader class of macamides provide significant insights into its potential pharmacological effects. The primary activities associated with macamides include antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

Macamides have been reported to exhibit antioxidant properties, which are believed to contribute to the overall health benefits of Maca. Some macamides have been shown to act as activators of the Nuclear Factor Erythroid 2-related factor 2 (Nrf2), a key regulator of cellular antioxidant responses.

A study on synthetic macamides identified three compounds that moderately activated Nrf2, with EC50 values ranging from 7.3 to 16.5 μM[1]. This suggests that this compound may also contribute to the antioxidant effects of Maca through a similar mechanism.

Anti-inflammatory Activity

The anti-inflammatory potential of macamides has been linked to the inhibition of the soluble epoxide hydrolase (sEH) enzyme. While specific data for this compound is not available, this mechanism is a promising area for future investigation of its anti-inflammatory properties.

Anticancer Activity

Emerging research suggests that certain macamides possess antiproliferative effects against cancer cell lines. Two novel macamides demonstrated inhibitory activity against the HT-29 human colon cancer cell line, with IC50 values of 12.8 μmol/L and 5.7 μmol/L[2]. Although these were not this compound, it highlights the potential of this class of compounds in cancer research.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of various macamides. It is important to note the absence of specific data for this compound in the current literature.

| Compound Class | Biological Activity | Assay System | Quantitative Data | Reference |

| Macamides | Nrf2 Activation | Cell-based assay | EC50 = 7.3–16.5 μM | [1] |

| Novel Macamides | Anticancer (Antiproliferative) | HT-29 cancer cell line | IC50 = 12.8 μmol/L and 5.7 μmol/L | [2] |

Experimental Protocols

Extraction of Macamides from Lepidem meyenii

1. Supercritical CO2 Extraction:

-

Objective: To extract macamides from dried Maca powder using a solvent-free method.

-

Apparatus: Supercritical fluid extraction system.

-

Procedure:

-

Pack 100 grams of dried, powdered Maca into the extraction vessel.

-

Use supercritical carbon dioxide as the extraction fluid.

-

Apply a temperature gradient, increasing from 35°C to 80°C at a rate of 0.375°C per minute.

-

Simultaneously, apply a pressure gradient, increasing from 75 bar to 600 bar at a rate of 4.375 bar per minute.

-

Continue the extraction for a total of 2 hours.

-

Collect the extract after depressurization and separation of CO2.

-

2. Solvent Extraction:

-

Objective: To extract macamides using organic solvents.

-

Apparatus: Standard laboratory glassware for reflux extraction.

-

Procedure:

-

Reflux 200 grams of Maca powder with 2 liters of 95% ethanol for 3 hours.

-

Centrifuge the mixture at 2000 g for 10 minutes to separate the supernatant.

-

Concentrate the supernatant under reduced pressure to obtain the crude extract.

-

Further purification can be achieved using techniques like high-speed countercurrent chromatography (HSCCC) and semi-preparative HPLC.[3]

-

Quantitative Analysis of this compound by UHPLC-PDA

-

Objective: To quantify the concentration of this compound in a Maca extract.

-

Apparatus: Ultra-High-Performance Liquid Chromatography system with a Photodiode Array detector (UHPLC-PDA).

-

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of Maca extract in methanol. Prepare a standard stock solution of this compound (e.g., 5.82 mg in 50 mL methanol to get 0.116 mg/mL)[4].

-

Chromatographic Conditions:

-

Column: Waters Acquity UHPLC HSS T3 column (2.1 mm × 100 mm, 1.8 μm).

-

Mobile Phase: A gradient of two solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Flow Rate: As per optimized method.

-

Detection: Monitor at a specific wavelength (e.g., 220 nm and 280 nm) using the PDA detector.

-

-

Analysis: Inject both the sample and standard solutions into the UHPLC system. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration based on the peak area and the calibration curve generated from the standard solutions.

-

Visualizations

Signaling Pathway

Caption: Proposed Nrf2 activation pathway by macamides.

Experimental Workflow

References

- 1. Discovery and Quantitative Analysis of Nuclear Factor Erythroid 2-Related Factor (Nrf2) Activators in Maca (Lepidium meyenii) Using the Synthetic Macamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative Determination of 15 Active Components in Lepidium meyenii with UHPLC-PDA and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

N-Benzylheptadecanamide: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylheptadecanamide is a member of the macamide class of bioactive lipid compounds, first identified in the hypocotyls of Lepidium meyenii, a plant commonly known as Maca. This technical guide provides an in-depth overview of the discovery, natural sourcing, and reported biological activities of this compound. It includes detailed experimental protocols for its extraction and analysis, a plausible synthetic route, and a summary of its potential as a neuroprotective and anti-inflammatory agent through the inhibition of Fatty Acid Amide Hydrolase (FAAH). The guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Occurrence

This compound was first reported as a constituent of the Peruvian plant Lepidium meyenii (Maca) in a 2005 study by McCollom et al.[1] This research focused on the characterization of various macamides, a class of N-benzylalkamides unique to Maca, through High-Performance Liquid Chromatography with UV detection and tandem Mass Spectrometry (HPLC-UV-MS/MS). The identification of this compound was based on its mass spectral fragmentation pattern, which is consistent with other saturated alkyl-moiety containing macamides.

The natural source of this compound is the dried hypocotyls of Lepidium meyenii. It is important to note that macamides, including this compound, are believed to be formed during the post-harvest drying process of the Maca root. This process is thought to facilitate the enzymatic reaction between benzylamine, derived from glucosinolates, and fatty acids.

Table 1: General Information on this compound

| Property | Value | Reference |

| Chemical Name | This compound | - |

| Molecular Formula | C₂₄H₄₁NO | [] |

| Molecular Weight | 359.6 g/mol | [] |

| CAS Number | 883715-19-3 | [] |

| Natural Source | Lepidium meyenii (Maca) hypocotyls | [1] |

Experimental Protocols

Extraction and Analysis from Lepidium meyenii

The following protocol is based on the methodology described by McCollom et al. (2005) for the extraction and analysis of macamides from dried Maca hypocotyls.[1]

2.1.1. Extraction

-

Grind dried Lepidium meyenii hypocotyls into a fine powder.

-

Extract the ground plant material with petroleum ether at a 1:5 (w/v) ratio of plant material to solvent.

-

Place the mixture on a platform shaker and agitate for 24 hours at 150 rpm.

-

Filter the extract to remove solid plant material.

-

Evaporate the solvent from the filtrate to dryness under reduced pressure to obtain the crude macamide extract.

2.1.2. HPLC-UV-MS/MS Analysis

-

Instrumentation: An Agilent 1100 series LC/MSD trap with a UV-Vis detector (DAD) is a suitable instrument.

-

Column: A Zorbax XDB C-18 column (250 x 4.6 mm i.d.; 5 µm particle size) can be used for separation.

-

Mobile Phase:

-

Solvent A: Water containing 0.005% trifluoroacetic acid.

-

Solvent B: Acetonitrile containing 0.005% trifluoroacetic acid.

-

-

Gradient: Start with a gradient of 20:80 (A:B) and transition to 0:100 over 24 minutes. Wash the column with 100% B for 6 minutes.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 40°C.

-

Detection: Monitor the eluent at 210 nm for quantification. Mass spectrometry is used for identification.

Synthesis of this compound

2.2.1. Materials

-

Heptadecanoic acid

-

Thionyl chloride

-

Benzylamine

-

Pyridine

-

Appropriate organic solvents (e.g., diethyl ether)

2.2.2. Procedure

-

Preparation of Heptadecanoyl Chloride: Reflux heptadecanoic acid with an excess of thionyl chloride to produce heptadecanoyl chloride. The excess thionyl chloride can be removed by distillation.

-

Amidation: Dissolve benzylamine in pyridine. Slowly add the heptadecanoyl chloride to the benzylamine solution while stirring. The reaction is typically carried out for about 1 hour.

-

Workup and Purification: After the reaction is complete, the mixture is subjected to an extraction procedure. The crude product can then be purified by recrystallization from a suitable solvent to yield this compound.

Biological Activity and Potential Signaling Pathways

While specific quantitative data for the biological activity of this compound is limited, the broader class of macamides has been studied for its neuroprotective and anti-inflammatory properties. A key mechanism of action for these effects is believed to be the inhibition of Fatty Acid Amide Hydrolase (FAAH).

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH leads to an increase in the levels of these signaling lipids, which can, in turn, modulate pain, inflammation, and mood. Several studies have shown that macamides can inhibit FAAH. While a specific IC50 value for this compound is not available, related N-benzyl amides have demonstrated FAAH inhibitory activity. For instance, some benzylamide derivatives have shown IC50 values in the micromolar range.[3] The structure-activity relationship of macamides suggests that the long fatty acid chain is crucial for their interaction with the FAAH active site.

Caption: FAAH Inhibition by this compound.

Neuroprotective Effects

The neuroprotective effects of macamides are thought to be linked to their FAAH inhibitory activity and their ability to modulate endocannabinoid signaling. The endocannabinoid system plays a crucial role in neuronal function and survival. By increasing the levels of anandamide, this compound may activate cannabinoid receptors (CB1 and CB2), which are known to trigger pro-survival signaling pathways in neurons, such as the PI3K/Akt and MAPK/ERK pathways. These pathways are involved in regulating cell growth, proliferation, and apoptosis. While direct evidence for this compound is pending, a new macamide, N-benzyl eicosapentaenamide (NB-EPA), has been shown to exert neuroprotective effects by activating the Akt signaling pathway and suppressing the p53-PUMA apoptotic pathway in a model of hypoxic-ischemic brain injury.[4]

Caption: Potential Neuroprotective Signaling Pathways.

Quantitative Data

Currently, there is a lack of specific quantitative data on the biological activity of pure this compound. The available data primarily pertains to the broader class of macamides or other specific N-benzyl amides. Further research is required to determine the precise IC50 values for FAAH inhibition and the effective concentrations for neuroprotective effects of this compound.

Conclusion and Future Directions

This compound, a naturally occurring macamide from Lepidium meyenii, presents a promising scaffold for the development of novel therapeutic agents, particularly for neurological and inflammatory disorders. Its potential to inhibit FAAH and modulate the endocannabinoid system warrants further investigation. Future research should focus on the development of a robust and scalable synthesis of this compound to enable comprehensive biological evaluation. Key areas of investigation should include the determination of its specific FAAH inhibitory potency, its efficacy in various in vitro and in vivo models of neurodegeneration and inflammation, and the elucidation of its precise molecular mechanisms and signaling pathways. Such studies will be crucial in unlocking the full therapeutic potential of this unique natural product.

References

Solubility profile of N-Benzylheptadecanamide in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of N-Benzylheptadecanamide, a naturally occurring macamide found in Maca (Lepidium meyenii)[1][2]. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on its chemical structure, alongside detailed, adaptable experimental protocols for its determination. This guide is intended to support researchers and professionals in drug development and related fields in handling and formulating this compound.

Theoretical Solubility Profile

This compound (C₂₄H₄₁NO) is a large, predominantly non-polar molecule, which dictates its solubility behavior. Its structure consists of a long C17 alkyl chain (heptadecanoyl group), a polar secondary amide linkage, and a non-polar benzyl group.

The long hydrocarbon tail imparts significant hydrophobic character, suggesting a higher affinity for non-polar or weakly polar solvents capable of engaging in van der Waals interactions. Conversely, its solubility in highly polar solvents, such as water, is expected to be negligible[3]. The secondary amide group, with its capacity for hydrogen bonding (both as a donor and acceptor), provides a degree of polarity. However, this is largely overshadowed by the extensive non-polar regions of the molecule. The benzyl group further contributes to the molecule's non-polar nature.

Based on these structural characteristics, the anticipated solubility profile of this compound is summarized in the table below. It is important to note that this is a qualitative prediction and empirical determination is necessary for precise quantitative data.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | High | The long alkyl chain and benzyl group are readily solvated by these non-polar solvents. |

| Weakly Polar Aprotic | Diethyl Ether, Dichloromethane | High to Moderate | These solvents can solvate both the non-polar regions and interact weakly with the amide group. |

| Polar Aprotic | DMSO, DMF | Moderate to Low | While DMSO is noted as a solvent, heating and sonication may be required, suggesting moderate solubility[1][4]. |

| Polar Protic | Ethanol, Methanol | Low | The non-polar character of the molecule dominates over the hydrogen bonding potential with these solvents. |

| Highly Polar | Water | Negligible | The significant hydrophobic nature of the molecule prevents dissolution in water[3]. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the qualitative and quantitative determination of the solubility of this compound. These protocols are adapted from standard laboratory procedures for amide compounds[5][6][7].

Qualitative Solubility Assessment

Objective: To rapidly assess the solubility of this compound in a range of solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, DMSO, hexane, dichloromethane)

-

Small test tubes or vials

-

Vortex mixer

-

Water bath (optional, for assessing temperature effects)

Procedure:

-

Weigh approximately 1-2 mg of this compound and place it into a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Stir the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble at that concentration.

-

If the solid does not dissolve, the mixture can be gently heated in a water bath to assess the effect of temperature on solubility. Record any observations.

-

Repeat this process for each solvent to be tested.

Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected solvent

-

Scintillation vials or other sealable containers

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Micropipettes

-

Drying oven

Procedure:

-

Add an excess amount of this compound to a pre-weighed scintillation vial.

-

Record the total weight of the vial and compound.

-

Add a known volume (e.g., 2 mL) of the selected solvent to the vial.

-

Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation to facilitate dissolution.

-

After equilibration, centrifuge the vial to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a micropipette and transfer it to a pre-weighed, clean, and dry vial.

-

Record the weight of the vial and the supernatant.

-

Evaporate the solvent from the supernatant vial in a drying oven until a constant weight of the dissolved solid is achieved.

-

Weigh the vial containing the dried solute.

-

Calculate the solubility in mg/mL or other appropriate units based on the weight of the dissolved solid and the volume of the supernatant taken.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound and a conceptual representation of its solubility characteristics.

Caption: Workflow for Solubility Determination of this compound.

Caption: Predicted Solubility of this compound based on Solvent Polarity.

References

- 1. N-benzyl-heptadecanamide Supplier | CAS 883715-19-3 | AOBIOUS [aobious.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. chemhaven.org [chemhaven.org]

- 6. moorparkcollege.edu [moorparkcollege.edu]

- 7. Experimental Atom-by-Atom Dissection of Amide-Amide and Amide-Hydrocarbon Interactions in H2O - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Standard Protocol for Using N-Benzylheptadecanamide in Cell Culture

Application Note

Introduction

N-Benzylheptadecanamide is a synthetic N-acyl amide derivative with structural similarities to endogenous ceramides, key signaling molecules involved in the regulation of cellular processes such as proliferation, apoptosis, and senescence. Due to its structure, this compound is hypothesized to act as a competitive inhibitor of neutral ceramidase (nCDase), an enzyme responsible for the hydrolysis of ceramide into sphingosine and a fatty acid. Inhibition of nCDase leads to an accumulation of intracellular ceramides, which can trigger a cascade of events culminating in programmed cell death, or apoptosis. This application note provides a standard protocol for the use of this compound in cell culture to study its effects on ceramide metabolism and cellular viability.

Mechanism of Action

This compound is proposed to function as a neutral ceramidase (nCDase) inhibitor. Ceramidases are crucial regulators of the sphingolipid rheostat, balancing the levels of pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P).[1][2][3] By inhibiting nCDase, this compound is expected to increase the intracellular concentration of ceramides.[4] Elevated ceramide levels are known to induce apoptosis through the mitochondrial pathway, which involves the release of cytochrome c into the cytosol and the subsequent activation of caspase-9 and caspase-3.[5][6] This proposed mechanism is consistent with studies on other N-substituted benzamide derivatives that have been shown to induce apoptosis via this pathway.[5][6]

Experimental Protocols

1. Cell Culture and Compound Treatment

A variety of cancer cell lines are suitable for studying the effects of this compound. Commonly used cell lines for investigating compounds that modulate ceramide metabolism include human breast cancer (e.g., MDA-MB-231), human promyelocytic leukemia (e.g., HL-60), and murine pre-B cells (e.g., 70Z/3).[4][5][6]

Protocol:

-

Culture cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Seed cells in multi-well plates at a density appropriate for the specific assay (see tables below). Allow cells to adhere overnight.

-

The following day, treat the cells with varying concentrations of this compound (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest compound treatment.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

2. Measurement of Intracellular Ceramide Levels

To confirm the inhibitory effect of this compound on nCDase, it is essential to measure the resulting changes in intracellular ceramide levels. Several methods can be employed for this purpose.

Protocol (using Thin-Layer Chromatography - TLC):

-

After treatment with this compound, wash the cells with ice-cold PBS and harvest them.

-

Extract total lipids from the cell pellet using a chloroform:methanol (2:1, v/v) solution.[7]

-

Separate the lipid extract by thin-layer chromatography (TLC) on silica gel plates using a suitable solvent system to resolve ceramides.[7]

-

Visualize the ceramide bands (e.g., by charring with sulfuric acid) and quantify them using densitometry.[8]

-

Alternatively, for more precise quantification and analysis of different ceramide species, liquid chromatography-mass spectrometry (LC-MS/MS) can be utilized.[9][10]

3. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[11]

Protocol:

-

Seed cells in a 96-well plate and treat with this compound as described above.

-

At the end of the incubation period, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.[11]

4. Apoptosis Assays

a. Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a luminogenic substrate.

Protocol:

-

Seed cells in a 96-well white-walled plate and treat with this compound.

-

At the end of the treatment period, add a caspase-3/7 reagent containing a pro-luminogenic substrate.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a microplate reader. The signal is proportional to the amount of active caspase-3/7.

b. Cytochrome c Release Assay (by Immunofluorescence)

This assay visualizes the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of intrinsic apoptosis.

Protocol:

-

Grow cells on sterile glass coverslips in a 24-well plate and treat with this compound.

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Block non-specific binding with 1% BSA in PBS.

-

Incubate with a primary antibody specific for cytochrome c overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope. In apoptotic cells, cytochrome c will show a diffuse cytosolic staining pattern, while in healthy cells, it will be localized to the mitochondria.

Data Presentation

Table 1: Recommended Seeding Densities and Compound Concentrations

| Assay | Plate Format | Seeding Density (cells/well) | This compound Conc. Range |

| MTT Viability Assay | 96-well | 5,000 - 10,000 | 1 - 100 µM |

| Caspase-3/7 Activity | 96-well (white) | 10,000 - 20,000 | 1 - 100 µM |

| Ceramide Measurement | 6-well | 500,000 - 1,000,000 | 10 - 50 µM |

| Cytochrome c Release | 24-well (with coverslips) | 50,000 - 100,000 | 10 - 50 µM |

Table 2: Representative Quantitative Data for a Hypothetical nCDase Inhibitor

| Parameter | Assay | Cell Line | Treatment | Result |

| IC₅₀ | MTT Viability | MDA-MB-231 | 72 hours | 25 µM |

| Fold Increase | Caspase-3/7 Activity | HL-60 | 24 hours (at 50 µM) | 3.5-fold |

| Fold Increase | Intracellular Ceramide | 70Z/3 | 12 hours (at 50 µM) | 2.8-fold |

| % Apoptotic Cells | Cytochrome c Release | MDA-MB-231 | 48 hours (at 50 µM) | 65% |

Note: The data in Table 2 are hypothetical and serve as an example of expected results based on the literature for nCDase inhibitors and N-substituted benzamides. Actual results with this compound may vary.

Visualizations

Caption: Proposed signaling pathway of this compound.

Caption: General experimental workflow for cell-based assays.

References

- 1. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of neutral ceramidase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neutral Ceramidase: advances in mechanisms, cell regulation, and roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effective inhibition of acid and neutral ceramidases by novel B-13 and LCL-464 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. researchgate.net [researchgate.net]

- 9. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of N-Benzylheptadecanamide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of N-Benzylheptadecanamide using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound is a fatty acid amide with potential applications in various research fields, including drug development. The protocol outlined below provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for accurate quantification in complex matrices.

Introduction

This compound belongs to the class of N-acyl amides, which are structurally related to endocannabinoids and other signaling lipids. Accurate and precise quantification of such molecules is essential for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for measuring low concentrations of this compound in biological and pharmaceutical samples. This document provides a detailed protocol for the analysis of this compound, based on established principles for similar long-chain fatty acid amides.[1][2][3]

Experimental Protocols

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Internal Standard (IS): this compound-d7 or a structurally similar deuterated compound

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

0.22 µm syringe filters

Standard and Sample Preparation

Stock Solutions:

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Prepare a 1 mg/mL stock solution of the internal standard in methanol.

Working Standard Solutions:

-

Prepare working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a concentration range of 1 ng/mL to 1000 ng/mL.

-

Spike each working standard with the internal standard to a final concentration of 100 ng/mL.

Sample Preparation (from a biological matrix, e.g., plasma):

-

To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

Filter the solution through a 0.22 µm syringe filter before injection.[4][5][6]

Liquid Chromatography Conditions

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Column: C18 reverse-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 50% B

-

1-8 min: 50-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-50% B

-

10.1-12 min: 50% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Desolvation Gas Flow: 800 L/hr.

-

Collision Gas: Argon.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

The specific MRM transitions for this compound and the internal standard should be determined by infusing a standard solution into the mass spectrometer. Based on the structure, the precursor ion will be [M+H]+. Fragmentation will likely occur at the amide bond.

-

This compound (C24H41NO, MW: 359.59):

-

Precursor Ion [M+H]+: m/z 360.3

-

Product Ions (hypothetical): The most probable fragmentations would involve cleavage of the benzylic C-N bond and the amide C-N bond.

-

m/z 91.1 (tropylium ion from benzyl group)

-

m/z 106.1 (benzylamine fragment)

-

-

-

Internal Standard (e.g., this compound-d7):

-

Precursor Ion [M+H]+: m/z 367.3

-

Product Ion(s): To be determined based on the deuteration pattern.

-

Quantitative Data

The following table summarizes the expected quantitative performance of the LC-MS/MS method for the analysis of this compound.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy at LLOQ | 85 - 115% |

| Precision at LLOQ (CV%) | < 15% |

| Accuracy (QC samples) | 90 - 110% |

| Precision (QC samples, CV%) | < 10% |

| Matrix Effect | Minimal |

| Recovery | > 85% |

Diagrams

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Caption: Logical relationship of the analytical method components.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound. The use of a C18 reverse-phase column allows for good chromatographic separation, while the high selectivity and sensitivity of tandem mass spectrometry enable accurate quantification at low concentrations. This method is well-suited for applications in pharmaceutical research and development where reliable measurement of this compound is required.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stacks.cdc.gov [stacks.cdc.gov]

Application Note: Comprehensive NMR Spectroscopic Characterization of N-Benzylheptadecanamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the structural characterization of N-Benzylheptadecanamide using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This compound is a long-chain fatty amide with potential applications in various fields, including biochemistry and materials science. Accurate structural elucidation is paramount for understanding its properties and function. This note outlines protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments and provides predicted spectral data to facilitate unambiguous assignment of its chemical structure.

Predicted NMR Data for this compound

The unambiguous assignment of NMR signals is crucial for structural confirmation.[1] The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, based on established chemical shift theory and data from analogous long-chain amides and N-benzyl structures.[2][3][4] The numbering convention used for peak assignments is shown in Figure 1.

Figure 1. Chemical structure of this compound with atom numbering for NMR assignment.

Figure 1. Chemical structure of this compound with atom numbering for NMR assignment.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| NH | ~6.1 - 6.5 | Broad Singlet (br s) | 1H | Amide Proton |

| C8', C12' | ~7.28 - 7.38 | Multiplet (m) | 2H | Aromatic Protons |

| C9', C11' | ~7.28 - 7.38 | Multiplet (m) | 2H | Aromatic Protons |

| C10' | ~7.22 - 7.28 | Multiplet (m) | 1H | Aromatic Proton |

| C6' | ~4.45 | Doublet (d), J ≈ 5.7 Hz | 2H | Benzylic Methylene |

| C2 | ~2.20 | Triplet (t), J ≈ 7.5 Hz | 2H | α-Methylene |

| C3 | ~1.65 | Quintet | 2H | β-Methylene |

| C4 - C16 | ~1.25 | Broad Multiplet (br m) | 26H | Aliphatic Methylene Chain |

| C17 | ~0.88 | Triplet (t), J ≈ 7.0 Hz | 3H | Terminal Methyl |

Table 2: Predicted ¹³C NMR and DEPT-135 Data (in CDCl₃, 100 MHz)

| Atom Number | Predicted Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

|---|---|---|---|

| C1 | ~173.0 | None | Carbonyl Carbon |

| C7' | ~138.4 | None | Quaternary Aromatic Carbon |

| C8', C12' | ~128.7 | CH | Aromatic Carbons |

| C9', C11' | ~127.8 | CH | Aromatic Carbons |

| C10' | ~127.4 | CH | Aromatic Carbon |

| C6' | ~43.8 | CH₂ | Benzylic Methylene Carbon |

| C2 | ~36.8 | CH₂ | α-Methylene Carbon |

| C3 | ~25.7 | CH₂ | β-Methylene Carbon |

| C4 - C15 | ~29.3 - 29.7 | CH₂ | Aliphatic Methylene Carbons |

| C16 | ~31.9 | CH₂ | Methylene Carbon |

| C17 | ~22.7 | CH₂ | Methylene Carbon |

| C18 | ~14.1 | CH₃ | Terminal Methyl Carbon |

Experimental Protocols

Sample Preparation

-

Weigh approximately 10-20 mg of this compound.

-

Transfer the sample into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

NMR Data Acquisition

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.[5] The following are typical acquisition parameters.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse (e.g., zg30)

-

Spectral Width: 12-16 ppm

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16

¹³C{¹H} NMR Spectroscopy:

-

Pulse Program: Standard proton-decoupled (e.g., zgpg30)

-

Spectral Width: 220-240 ppm

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more, depending on concentration.

DEPT-135 Spectroscopy:

-

Pulse Program: Standard DEPT-135

-

Parameters: Set according to standard instrument recommendations to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

2D COSY (Correlation Spectroscopy): [6]

-

Pulse Program: Standard COSY (e.g., cosygpqf)

-

Spectral Width (F1 and F2): 12 ppm

-

Data Points: 1024 (F2) x 256 (F1)

-

Number of Scans: 4-8 per increment

2D HSQC (Heteronuclear Single Quantum Coherence): [7]

-

Pulse Program: Standard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2)

-

Spectral Width: 12 ppm (F2, ¹H) x 180 ppm (F1, ¹³C)

-

Data Points: 1024 (F2) x 256 (F1)

-

¹J(CH) Coupling Constant: Optimized for ~145 Hz

-

Number of Scans: 8-16 per increment

2D HMBC (Heteronuclear Multiple Bond Correlation): [6][7]

-

Pulse Program: Standard HMBC (e.g., hmbcgplpndqf)

-

Spectral Width: 12 ppm (F2, ¹H) x 220 ppm (F1, ¹³C)

-

Long-Range Coupling Constant: Optimized for 8 Hz

-

Data Points: 2048 (F2) x 256 (F1)

-

Number of Scans: 16-32 per increment

Visualization of Workflows and Logic

The following diagrams illustrate the experimental workflow and the logical connections used in spectral interpretation.

Caption: Experimental workflow for NMR characterization.

Caption: Logic map of key HMBC correlations for structural assembly.

Spectral Interpretation Guide

-

¹H NMR:

-

Aromatic Region (δ 7.2-7.4 ppm): The complex multiplet integrating to 5H confirms the monosubstituted benzyl group.

-

Amide Proton (δ ~6.1-6.5 ppm): A broad singlet, which may exchange with D₂O, is characteristic of the N-H proton. Its coupling to the benzylic protons (C6') results in a doublet for the C6' protons.

-

Benzylic Protons (δ ~4.45 ppm): The doublet integrating to 2H corresponds to the methylene protons adjacent to the nitrogen (C6').

-

Aliphatic Region (δ 0.8-2.2 ppm): The triplet at ~2.20 ppm is assigned to the α-methylene protons (C2) deshielded by the carbonyl group. The triplet at ~0.88 ppm corresponds to the terminal methyl group (C17), and the large multiplet at ~1.25 ppm represents the bulk of the fatty acid chain.

-

-

¹³C NMR and DEPT-135:

-

Carbonyl (δ ~173.0 ppm): A signal in this region, absent in the DEPT spectrum, confirms the amide carbonyl carbon (C1).

-

Aromatic Carbons (δ 127-139 ppm): Four signals are expected, one quaternary (C7') and three CH carbons (C8'/C12', C9'/C11', C10'), confirmed by DEPT-135.

-

Benzylic Carbon (δ ~43.8 ppm): A CH₂ signal in this region is assigned to C6'.

-

Aliphatic Carbons (δ 14-37 ppm): The spectrum will show a series of CH₂ signals for the long chain, with the terminal CH₃ at the highest field (~14.1 ppm). The C2 carbon is deshielded to ~36.8 ppm.

-

-

2D NMR for Connectivity:

-

COSY: This experiment confirms proton-proton couplings. Key correlations will be seen between the amide NH and the benzylic CH₂ (C6'), and sequentially along the aliphatic chain (e.g., C2-H with C3-H, C16-H with C17-H).

-

HSQC: This spectrum directly links each proton signal to its attached carbon, confirming the assignments made from 1D spectra. For example, the proton signal at ~4.45 ppm will correlate to the carbon signal at ~43.8 ppm (C6').[8]

-

HMBC: This is the most powerful experiment for confirming the overall structure by identifying 2- and 3-bond correlations.[7] Key correlations that piece the molecule together are:

-

From the benzylic protons (H-C6') to the carbonyl carbon (C1) and the quaternary aromatic carbon (C7') .

-

From the α-methylene protons (H-C2) to the carbonyl carbon (C1) .

-

From the amide proton (N-H) to the benzylic carbon (C6') and the α-methylene carbon (C2) .

-

-

Conclusion

The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. The protocols and expected data presented in this application note serve as a comprehensive guide for researchers to confirm the identity, purity, and structure of this and related long-chain N-alkyl amides.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

Application Notes and Protocols: N-Benzylheptadecanamide as a Biochemical Research Tool

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylheptadecanamide is a member of the N-benzylamide class of compounds, which have been identified as inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related signaling lipids.[1][2][3][4] By inhibiting FAAH, this compound can increase the endogenous levels of anandamide, thereby potentiating the activation of cannabinoid receptors (CB1 and CB2) and other downstream targets. This makes this compound a valuable research tool for studying the physiological and pathological roles of the endocannabinoid system in various processes, including pain, inflammation, anxiety, and neuroprotection.[3][5]

This compound belongs to a group of compounds known as macamides, which are naturally occurring N-benzylamides found in the plant Lepidium meyenii (Maca).[5][6][7] Research has shown that various macamides exhibit FAAH inhibitory activity.[1][2][6] The potency of this inhibition is influenced by the degree of unsaturation in the fatty acid chain, with unsaturated derivatives generally showing greater activity.[1]

Mechanism of Action

This compound acts as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase that terminates the signaling of anandamide by hydrolyzing it into arachidonic acid and ethanolamine.[3][4] Inhibition of FAAH by this compound leads to an accumulation of anandamide in the synaptic cleft and surrounding tissues. This elevated level of anandamide enhances the activation of cannabinoid receptors CB1 and CB2, as well as other targets such as the transient receptor potential vanilloid 1 (TRPV1) channel.[8][9] Some N-benzylamides have been shown to be time-dependent inhibitors of FAAH, suggesting a potentially irreversible or slowly reversible mechanism of action.[1][10]

Quantitative Data: FAAH Inhibition by N-Benzylamides

| Compound Name | Fatty Acid Moiety | Saturation | IC50 Value (µM) | Source Species | Notes |

| N-Benzyl-stearamide | Stearic Acid (18:0) | Saturated | 43.7 | Lepidium meyenii | Lower potency compared to unsaturated analogs.[11] |

| N-Benzyl-oleamide | Oleic Acid (18:1) | Monounsaturated | 7.9 | Lepidium meyenii | |

| N-Benzyl-linoleamide | Linoleic Acid (18:2) | Polyunsaturated | 7.2 | Lepidium meyenii | One of the more potent naturally occurring macamides.[2][11] |

| N-Benzyl-linolenamide | α-Linolenic Acid (18:3) | Polyunsaturated | 8.5 | Lepidium meyenii | |